molecular formula C10H7Cl2NO4 B607769 GSK180

GSK180

Cat. No.: B607769
M. Wt: 276.07 g/mol
InChI Key: MIGAKMWKMLYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK180 involves the preparation of a derivative of the enzyme substrate kynurenine. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and is available in various forms, including powder and solutions in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions

GSK180 primarily undergoes inhibition reactions as it acts as a competitive inhibitor of kynurenine 3-monooxygenase. It does not significantly interact with other enzymes in the tryptophan pathway .

Common Reagents and Conditions

The compound is often used in biochemical assays with primary human hepatocytes and rat models. The typical conditions involve the use of dimethyl sulfoxide as a solvent and administration via intravenous injection .

Major Products Formed

The major product formed from the reaction of this compound with kynurenine 3-monooxygenase is the inhibition of the enzyme’s activity, leading to altered levels of kynurenine pathway metabolites .

Scientific Research Applications

GSK180 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the kynurenine pathway and its metabolites.

    Biology: Helps in understanding the role of kynurenine 3-monooxygenase in various biological processes.

    Medicine: Investigated for its therapeutic potential in treating conditions like acute pancreatitis and multiple organ dysfunction syndrome.

    Industry: Utilized in the development of new drugs targeting the kynurenine pathway

Mechanism of Action

GSK180 exerts its effects by competitively inhibiting kynurenine 3-monooxygenase. This inhibition leads to a decrease in the enzyme’s activity, resulting in altered levels of kynurenine and its metabolites. The compound binds to the active site of the enzyme, preventing the conversion of kynurenine to 3-hydroxykynurenine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK180

This compound is unique in its high selectivity and potency as a competitive inhibitor of kynurenine 3-monooxygenase. Unlike other inhibitors, this compound shows negligible activity against other enzymes in the tryptophan pathway, making it a valuable tool for studying the specific role of kynurenine 3-monooxygenase .

Properties

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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